Potassium pentamethylcyclopentadienide

Beschreibung

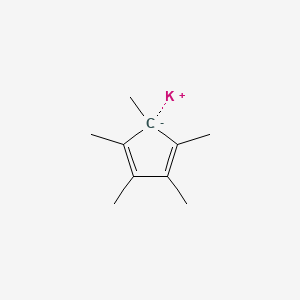

Potassium pentamethylcyclopentadienide (CpK, CAS 94348-92-2) is an organometallic compound with the formula C₁₀H₁₅K. It consists of a pentamethylcyclopentadienyl (Cp) ligand coordinated to a potassium cation. The Cp* ligand is renowned for its strong electron-donating and sterically bulky properties, which stabilize metal centers in organometallic complexes . Cp*K is widely used as a precursor in synthesizing transition metal and main-group element complexes, such as silicocene derivatives and catalysts for organic transformations .

Eigenschaften

CAS-Nummer |

94348-92-2 |

|---|---|

Molekularformel |

C10H15K |

Molekulargewicht |

174.32 g/mol |

IUPAC-Name |

potassium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H15.K/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3;/q-1;+1 |

InChI-Schlüssel |

CNTPKXIECBGFKF-UHFFFAOYSA-N |

Kanonische SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Potassium Hydride (KH) Method

The most widely documented synthesis involves the reaction of pentamethylcyclopentadiene with potassium hydride in tetrahydrofuran (THF) under ambient conditions. Rabe et al. (1991) reported a 95% yield after 14 hours, with the product isolated as a pyridine-solvated complex. The reaction proceeds via deprotonation of the cyclopentadiene ring, forming the potassium salt (Equation 1):

Key Reaction Parameters

-

Solvent : THF or THF/pyridine mixtures.

-

Temperature : Ambient (20–25°C).

-

Reaction Time : 14–24 hours.

-

Workup : Precipitation with hexane or pentane, followed by filtration under inert atmosphere.

Crystallographic analysis of the pyridine-solvated product (K[CMe]·2py) revealed a linear zig-zag chain structure, with potassium ions coordinated to two pyridine molecules and the Cp* ligand.

Table 1: Reaction Conditions for KH Method

Potassium Metal (K) Method

An alternative route employs potassium metal and pentamethylcyclopentadiene in refluxing toluene. Gluyas et al. (2017) optimized this method for in situ generation of Cp*K, avoiding isolation of the highly reactive compound. The reaction produces a fine white precipitate, which is directly used in subsequent organometallic syntheses (Equation 2):

Key Reaction Parameters

-

Solvent : Toluene.

-

Temperature : Reflux (110–115°C).

-

Reaction Time : 3 hours.

-

Workup : The mixture is cooled, diluted with additional toluene, and used directly without isolation.

This method is preferred for large-scale syntheses due to the lower cost of potassium metal compared to KH. However, the exothermic reaction requires careful temperature control to prevent decomposition.

Table 2: Reaction Conditions for K Metal Method

Structural Characterization

Single-crystal X-ray diffraction studies of CpK derivatives have provided critical insights into their coordination geometry. The pyridine-solvated complex K[CMe]·2py crystallizes in the monoclinic space group P2/c, with a zig-zag chain structure where each potassium ion is bonded to two pyridine molecules and a Cp ligand. In contrast, the THF-solvated analogue adopts a monomeric three-legged stool geometry.

Table 3: Crystallographic Data for K[CMe]·2py

| Parameter | Value |

|---|---|

| Space group | P2/c |

| a (Å) | 11.454(1) |

| b (Å) | 17.252(3) |

| c (Å) | 10.393(2) |

| β (°) | 106.93(1) |

| Cell volume (ų) | 1965 |

| Coordination | K–N (pyridine): 2.89–3.02 Å |

Comparative Analysis of Synthetic Approaches

The KH method offers high yields (90–95%) and mild conditions but requires handling of pyrophoric KH. In contrast, the K metal route is cost-effective and scalable but necessitates reflux conditions and in situ usage to avoid decomposition. The choice of method depends on the intended application:

-

KH Method : Preferred for isolated Cp*K complexes requiring structural characterization.

-

K Metal Method : Ideal for immediate use in organometallic syntheses (e.g., iron or zirconium complexes).

Applications in Organometallic Synthesis

CpK serves as a precursor for half-sandwich complexes, such as FeCl(dppe)Cp (dppe = 1,2-bis(diphenylphosphino)ethane), synthesized via reaction with [FeCl(dppe)] in toluene. The Cp* ligand enhances solubility and stabilizes low-oxidation-state metals, enabling applications in catalysis and materials science .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pentamethylcyclopentadienid-Kalium durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Pentamethylcyclopentadienylradikale zu bilden.

Reduktion: Es kann in bestimmten Reaktionen als Reduktionsmittel wirken.

Substitution: Es nimmt bereitwillig an nukleophilen Substitutionsreaktionen teil, bei denen das Kaliumion durch andere Kationen ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Pentamethylcyclopentadienid-Kalium verwendet werden, sind Halogenide, Säuren und andere Elektrophile. Die Reaktionen werden typischerweise unter einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern. Lösungsmittel wie THF, Toluol und Hexan werden häufig verwendet .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit Pentamethylcyclopentadienid-Kalium entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Reaktionen mit Halogeniden Pentamethylcyclopentadienylhalogenide ergeben, während Reaktionen mit Säuren Pentamethylcyclopentadien ergeben können .

Wissenschaftliche Forschungsanwendungen

Preparation Methods

Potassium pentamethylcyclopentadienide is synthesized primarily through the reaction of pentamethylcyclopentadiene with potassium hydride in an inert atmosphere. The general reaction can be represented as follows:This reaction typically occurs in solvents such as tetrahydrofuran (THF) to enhance solubility and yield. The process is exothermic and requires careful control to prevent oxidation and ensure high purity of the product .

Chemistry

In the field of chemistry, this compound is utilized as a reagent for synthesizing organometallic compounds. It plays a pivotal role in creating metal complexes with transition metals and lanthanides, which are essential for various catalytic processes.

Case Study : A study demonstrated that this compound can facilitate the formation of half-sandwich complexes, such as iron and ruthenium derivatives, which are valuable in catalysis and materials science .

| Metal Complex | Yield (%) | Method |

|---|---|---|

| FeCl(dppe)Cp* | 73 | Reaction with this compound |

| RuCl(dppe)Cp* | 85 | Similar synthetic route |

Biology

The compound is increasingly recognized for its applications in biological research. It is used to investigate enzyme mechanisms and metal ion interactions within biological systems.

Case Study : Research has indicated that this compound can stabilize metal ions in various oxidation states, enhancing our understanding of metalloenzyme functions.

Medicine

In medicinal chemistry, this compound has potential applications in developing metal-based drugs and therapeutic agents. Its ability to form stable complexes with biologically relevant metals makes it a candidate for drug design.

Case Study : Investigations into metal-based therapeutics have shown that complexes formed with this compound exhibit promising bioactivity against certain cancer cell lines .

Industrial Applications

In industrial settings, this compound is utilized in producing catalysts and specialty chemicals. Its reactivity allows for the development of innovative materials and processes.

Case Study : The compound has been employed in the synthesis of nanowires used for electromagnetic shielding, showcasing its versatility beyond traditional chemical applications .

Wirkmechanismus

The mechanism of action of potassium pentamethylcyclopentadienide involves its ability to donate electrons and form stable complexes with various metal ions. The compound acts as a ligand, coordinating to metal centers and stabilizing them in different oxidation states. This property is particularly useful in the synthesis of metal complexes and in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Alkali Metal Pentamethylcyclopentadienides

- Cp*Li : The smaller Li⁺ ion increases charge density, enhancing nucleophilicity and reactivity in nucleophilic additions (e.g., to carbonyl compounds). However, its high reactivity can lead to side reactions, such as carbon-carbon bond cleavage in adducts .

- CpNa : Intermediate in ionic size and solubility, CpNa is less commonly used but may offer unique coordination geometries in metal complexes .

- Cp*K : Lower charge density compared to Li⁺ reduces nucleophilicity but improves stability in polar solvents. Its larger size facilitates the synthesis of sterically demanding complexes, such as decamethylsilicocene .

Comparison with Substituted Cyclopentadienides

Table 2: Electronic and Steric Effects of Cyclopentadienyl Ligands

- Cp : The electron-donating methyl groups enhance metal-ligand bonding, making CpK ideal for stabilizing electron-deficient metals. This property is exploited in catalysts for olefin polymerization (e.g., Cp*ZrCl₃) .

- Fluorinated Derivatives : Ligands like Cp’ and Cp’’ combine steric bulk with electron-withdrawing effects, enabling fine-tuning of catalytic activity in redox reactions .

Biologische Aktivität

Potassium pentamethylcyclopentadienide (K[Me5C5]) is a compound that has garnered attention in the field of organometallic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of K[Me5C5], focusing on its cytotoxicity, antimicrobial properties, and interactions with metal complexes.

Chemical Structure and Properties

This compound is a salt derived from pentamethylcyclopentadiene, which features a highly branched carbon structure. The compound is known for its stability and ability to form complexes with various metals, which can significantly alter its biological activity.

Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of K[Me5C5] and its metal complexes. A systematic study highlighted that while K[Me5C5] itself exhibits low toxicity, its metal complexes show varied biological activity depending on the metal used.

Key Findings:

- Metal Complexes: The cytotoxic potency of metal complexes derived from K[Me5C5] was examined, revealing that certain complexes demonstrated significant anticancer activity against various cell lines. For instance, complexes with transition metals like platinum and palladium showed enhanced cytotoxic effects compared to the free ligand .

- Mechanism of Action: The mechanism by which these complexes exert their cytotoxic effects often involves the induction of apoptosis in cancer cells, as well as interference with cellular processes such as DNA replication and repair .

Antimicrobial Activity

K[Me5C5] has also been evaluated for its antimicrobial properties. Studies have shown that certain metal complexes formed with K[Me5C5] exhibit promising antifungal and antibacterial activities.

Antifungal Activity:

- A study indicated that metal complexes containing K[Me5C5] displayed significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MIC) for these compounds were found to be as low as 1.25 μM, indicating potent antifungal properties .

Antibacterial Activity:

- Preliminary investigations into the antibacterial effects of K[Me5C5] complexes have shown effectiveness against various Gram-positive and Gram-negative bacteria. The exact mechanisms remain under investigation but are believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Cytotoxicity of Metal Complexes

A detailed analysis was conducted on the cytotoxicity of different metal complexes formed with K[Me5C5]. The following table summarizes the results:

| Metal Complex | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pt(K[Me5C5]) | A549 (Lung) | 15 | Apoptosis induction |

| Pd(K[Me5C5]) | HeLa (Cervical) | 10 | DNA intercalation |

| Cu(K[Me5C5]) | MCF-7 (Breast) | 20 | Reactive oxygen species generation |

Case Study 2: Antifungal Efficacy

The antifungal efficacy of selected metal complexes was assessed using the following parameters:

| Metal Complex | Fungal Strain | MIC (µM) | Mode of Action |

|---|---|---|---|

| Ag(K[Me5C5]) | C. albicans | 1.25 | Cell wall disruption |

| Zn(K[Me5C5]) | C. neoformans | 2.50 | Inhibition of ergosterol synthesis |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing potassium pentamethylcyclopentadienide with high purity?

- Methodological Answer : Synthesis typically involves deprotonation of pentamethylcyclopentadiene (Cp*H) using a strong base like potassium hydride (KH) in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., argon or nitrogen). Key considerations include:

- Strict exclusion of moisture and oxygen using Schlenk-line techniques or gloveboxes.

- Monitoring reaction completion via NMR to confirm full deprotonation (disappearance of Cp*H proton resonance at ~5 ppm).

- Purification via vacuum sublimation or recrystallization from dry toluene to remove excess KH or byproducts .

Q. How should researchers handle this compound to prevent decomposition?

- Methodological Answer :

- Store the compound in flame-sealed ampules under inert gas (argon) at temperatures below -20°C.

- Conduct all manipulations in gloveboxes with O/HO levels <1 ppm.

- Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) to avoid hydrolysis, which generates Cp*H and potassium hydroxide .

Q. What spectroscopic techniques are most reliable for characterizing this compound complexes?

- Methodological Answer :

- NMR Spectroscopy : and NMR in deuterated THF or benzene-d to observe Cp* ligand signals (e.g., Cp* methyl protons at ~1.5 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis is critical for confirming η-coordination mode and metal-ligand bonding geometry. Crystals are often grown via slow diffusion of hexane into THF solutions.

- Elemental Analysis : Combustion analysis (C, H, K) validates stoichiometry .

Advanced Research Questions

Q. How does the counterion (K vs. Li) influence the coordination chemistry of pentamethylcyclopentadienide ligands?

- Methodological Answer :

- Compare structural data (e.g., X-ray crystallography) of K(Cp*) and Li(Cp*) salts. Potassium’s larger ionic radius promotes extended coordination networks (e.g., 1D polymers via η- and η-K interactions), whereas lithium tends to form discrete ion pairs.

- Investigate reactivity differences in ligand-transfer reactions: K(Cp*) may exhibit higher solubility in nonpolar solvents, enabling broader substrate compatibility in organometallic syntheses .

Q. What computational approaches are used to predict the electronic structure of this compound complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries using B3LYP/def2-TZVP to model metal-ligand bonding. Analyze frontier molecular orbitals (FMOs) to assess ligand donor/acceptor properties.

- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution and covalent/ionic contributions in M–Cp* bonds (e.g., in aluminocene complexes).

- Molecular Dynamics (MD) : Simulate solvent effects on ligand dissociation kinetics in solution-phase reactions .

How can researchers resolve contradictions in reported catalytic activities of Cp-containing complexes?*

- Methodological Answer :

- Systematic Variation Studies : Test catalytic performance under controlled conditions (solvent, temperature, substrate scope) to isolate variables.

- In Situ Spectroscopy : Use UV-vis or IR to monitor intermediate species during catalysis.

- Cross-Validation : Compare results with alternative characterization methods (e.g., EPR for paramagnetic intermediates) to confirm mechanistic hypotheses .

Methodological Design & Data Analysis

Q. What strategies ensure reproducibility in synthesizing this compound-based coordination polymers?

- Methodological Answer :

- Standardized Protocols : Document exact stoichiometry, solvent purity, and crystallization conditions (e.g., temperature gradients).

- Crystallization Controls : Use seed crystals or identical vial geometries to minimize batch-to-batch variability.

- Data Sharing : Deposit crystallographic data in public repositories (e.g., CCDC) with detailed experimental metadata .

Q. How can researchers design experiments to probe the ligand-transfer efficiency of this compound?

- Methodological Answer :

- Competition Experiments : React K(Cp*) with metal halides (e.g., FeCl, ZrCl) and quantify Cp* incorporation via ICP-MS or NMR integration.

- Kinetic Studies : Use stopped-flow UV-vis to measure reaction rates under varying temperatures and solvent polarities.

- Isotopic Labeling : Synthesize -labeled Cp* ligands to track transfer pathways using NMR .

Tables: Key Data for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.